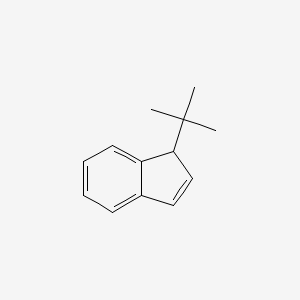

1-tert-Butyl-1H-indene

Cat. No. B1615499

Key on ui cas rn:

40650-31-5

M. Wt: 172.27 g/mol

InChI Key: IHHBPJRQKRVWAY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06448350B1

Procedure details

42.0 g of indene (technical grade, 94 % by GC, 39.5 g, 340 mmol), 50 % w aqueous KOH (308 g in 308 nL) and 15.8 g of Adogen (Aldrich, 34 mnuol) dissolved in 139.7 g of tert-butylbromide (1019.6 mmol) were introduced in this order, at room temperature, in a 1 L, jacketed glass reactor with mechanical stirrer (Buïchi). The organic phase turns green. The mixture is heated to 60° C. and vigorously stirred for two hours (a pressure build-up to 2.5 bar-g is observed) and then cooled to room temperature. Total reaction time is 3 h. The organic phase is extracted with technical hexane (3×200mL) and analyzed by GC. Conversion: 74.5% w of 3-tert-butyl-indene and 1.8% of 1-tert-butyl-indene, unreacted indene 13.7% w. The solution was evaporated under reduced pressure (rotovac) and the resulting dark brown viscous liquid was distilled at 1 mmHg, collecting the fraction boiling between 70 and 80° C. (40 g, 76.8% of 3-tert-butyl-indene and 19.5% of 1-tert-butyl-indene, no indene).

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[C:10](Br)([CH3:13])([CH3:12])[CH3:11]>[OH-].[K+]>[C:10]([CH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1)([CH3:13])([CH3:12])[CH3:11] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

42 g

|

|

Type

|

reactant

|

|

Smiles

|

C1C=CC2=CC=CC=C12

|

Step Two

|

Name

|

|

|

Quantity

|

139.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)Br

|

Step Three

|

Name

|

|

|

Quantity

|

308 nL

|

|

Type

|

solvent

|

|

Smiles

|

[OH-].[K+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

vigorously stirred for two hours (a pressure

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were introduced in this order, at room temperature, in a 1 L

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

then cooled to room temperature

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Total reaction time is 3 h

|

|

Duration

|

3 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The organic phase is extracted with technical hexane (3×200mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution was evaporated under reduced pressure (rotovac)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the resulting dark brown viscous liquid was distilled at 1 mmHg

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collecting the fraction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

boiling between 70 and 80° C.

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |